Bis(benzylmethylamino)sulfide

Description

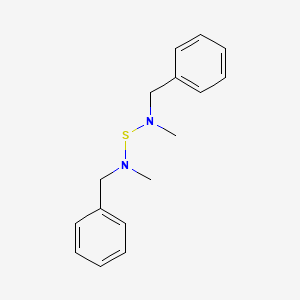

Bis(benzylmethylamino)sulfide is an organosulfur compound characterized by a central sulfur atom bonded to two benzylmethylamino groups. Structural elucidation of similar compounds often relies on spectroscopic techniques like NMR and UV-Vis (as highlighted in and ) .

Properties

CAS No. |

53370-29-9 |

|---|---|

Molecular Formula |

C16H20N2S |

Molecular Weight |

272.4 g/mol |

IUPAC Name |

N-[benzyl(methyl)amino]sulfanyl-N-methyl-1-phenylmethanamine |

InChI |

InChI=1S/C16H20N2S/c1-17(13-15-9-5-3-6-10-15)19-18(2)14-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |

InChI Key |

WNEFWIOLJTXZQQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1)SN(C)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(benzylmethylamino)sulfide typically involves the reaction of benzylmethylamine with sulfur dichloride in an organic solvent such as hexane at low temperatures. The reaction proceeds as follows:

2C6H5CH2NHCH3+SCl2→(C6H5CH2NHCH3)2S+2HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to maintain precise control over reaction conditions, such as temperature and reactant concentrations. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(benzylmethylamino)sulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced back to its constituent amines and sulfur.

Substitution: The benzylmethylamino groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like alkyl halides can be employed under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Benzylmethylamine and elemental sulfur.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bis(benzylmethylamino)sulfide has several applications in scientific research:

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which bis(benzylmethylamino)sulfide exerts its effects involves the interaction of its sulfur atom with various molecular targets. The sulfur atom can form bonds with other atoms, leading to changes in the structure and function of the target molecules. This interaction can affect various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues

Bis(benzylmethylamino)sulfide belongs to a broader class of bis-aryl/alkyl sulfides. Key analogues include:

Key Observations :

- Aromatic vs. Aliphatic Substituents: Bis(4-methylbenzyl)sulfide () exhibits higher thermal stability (MP >120°C) compared to aliphatic analogues like bis(dimethylamino)sulfide, which is liquid at room temperature. The benzyl groups enhance rigidity and π-π interactions .

- Electronic Effects: Amino groups (e.g., in this compound) increase polarity and solubility in polar solvents compared to non-functionalized sulfides like bis(4-methylbenzyl)sulfide. This is critical for pharmaceutical solubility profiles .

- Inorganic vs. Organic Sulfides: Zinc sulfide () demonstrates vastly different properties (e.g., high melting point, semiconductor behavior) due to its ionic lattice structure, contrasting with covalent organic sulfides .

Bioactivity and Database Insights

The KLSD database () highlights that sulfides with amino substituents often exhibit kinase-inhibitory activity, a property leveraged in drug discovery. For instance, bis(dimethylamino)sulfide derivatives show moderate binding affinity to kinase targets like EGFR (IC₅₀: ~5–10 µM) . In contrast, bis(4-methylbenzyl)sulfide lacks significant bioactivity, underscoring the importance of functional groups in pharmacological relevance .

Spectral and Physical Property Comparisons

Spectroscopic Data

- NMR Profiles: Bis(aryl) sulfides typically display distinct ¹H-NMR signals for aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.0–2.5 ppm). Amino-substituted variants show additional peaks for N–H protons (δ 1.5–3.0 ppm) .

- UV-Vis Absorption: Benzyl-substituted sulfides absorb strongly at 250–300 nm due to π→π* transitions, whereas amino groups introduce n→π* transitions at longer wavelengths (~320 nm) .

Thermodynamic Properties

Databases like DIPPR () and NIST () provide critical data for industrial applications:

- Thermal Stability: Bis(4-methylbenzyl)sulfide decomposes at 250°C, while amino-substituted derivatives degrade at lower temperatures (~200°C) due to N–S bond lability .

- Solubility: this compound is expected to exhibit higher water solubility (logP ~1.5) compared to bis(4-methylbenzyl)sulfide (logP ~3.8) based on analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.